Caryophyllene epoxide
Description
Natural Occurrence and Structural Significance
Natural Sources and Distribution
Caryophyllene epoxide is a ubiquitous constituent of plant-derived essential oils, particularly in members of the Artemisia, Syzygium, and Pelargonium genera. Key natural sources include:
- Clove oil (Syzygium aromaticum), where it constitutes a significant fraction of the volatile terpenoid profile.
- Artemisia species , such as Artemisia campestris ssp. campestris, where it often represents the dominant component (8.5–38.8% in Lithuanian populations).
- Patchouli, lavender, and geranium oils , where trace amounts enhance olfactory complexity.
Table 1: Natural Sources of this compound
Structural Features and Reactivity
The compound’s structure is characterized by a fused bicyclic system (caryophyllane) and an epoxide ring, which confers unique reactivity. Key structural attributes include:
Historical and Modern Research Context
Early Studies and Discovery
Initial research focused on isolating this compound from plant materials. Notable early work includes:
Modern Research Focus Areas
Recent studies emphasize bioactivity and applications:
Pharmacological and Agricultural Relevance
Pharmacological Applications
This compound demonstrates multifaceted biological activities:
Anticancer Mechanisms
- STAT3 Inhibition : Downregulates STAT3 phosphorylation, reducing proliferation in prostate and breast cancer cells.
- DNA Interaction : Binds covalently to DNA, disrupting replication and enhancing chemotherapeutic efficacy (e.g., doxorubicin).
- Apoptosis Induction : Triggers mitochondrial membrane potential collapse in colorectal cancer cells.
Antimicrobial and Antifungal Effects
Agricultural Applications
Insecticidal and Repellent Uses
- Lepidopteran Control : Effective against Plutella xylostella larvae (LD₅₀ 76.97 µL/mL).
- Mosquito Deterrence : Synergizes with vetiver oil to enhance knockdown activity against Aedes albopictus.
Table 2: Agricultural Bioactivities of this compound
Structure
3D Structure
Properties
IUPAC Name |
4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEQFIOZRFFVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(O3)CCC2=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859585 | |
| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Caryophyllene alpha-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13877-94-6, 17627-43-9, 1139-30-6 | |
| Record name | 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=13877-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,12,12-Trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17627-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,5-Epoxy-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undecane | |
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| Record name | Isocaryophyllene, oxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017627439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |
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| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene- | |
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| Record name | 4,5-epoxy-4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undecane | |
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| Record name | 4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
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| Record name | Caryophyllene alpha-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63.5 - 64 °C | |
| Record name | Caryophyllene alpha-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
m-CPBA-Mediated Epoxidation
m-CPBA reacts with β-caryophyllene in dichloromethane at 0°C to form the epoxide via a concerted syn-addition mechanism. The reaction preserves the alkene’s stereochemistry, yielding 81.47% this compound.
Reaction conditions:
Peracetic Acid Synthesis
A patented method utilizes in situ-generated peracetic acid from acetic acid and H₂O₂, catalyzed by sulfuric acid. Sodium bicarbonate neutralizes excess acid, simplifying purification:
| Step | Conditions | Outcome |
|---|---|---|
| Peracid formation | H₂O₂:acetic acid (1:3), H₂SO₄, 0°C | 98% peracetic acid yield |
| Epoxidation | 1:5 β-caryophyllene:peracid, 40°C | 98.8% purity after crystallization |
This method scales efficiently but requires careful temperature control to prevent diastereomer formation.
Molecular Oxygen-Induced Epoxidation via Electron Transfer
β-Caryophyllene undergoes spontaneous epoxidation under O₂ atmosphere in polar aprotic solvents (e.g., acetonitrile) at 80°C. Initiation involves electron transfer from β-caryophyllene to O₂, generating a radical cation that reacts with O₂ to form a dioxetane intermediate. Subsequent decomposition yields this compound with 70% selectivity.
Critical factors:
-
Solvent: Acetonitrile (dielectric constant = 37.5) enhances charge separation.
-
Additives: Electron acceptors (e.g., nitrobenzene) increase reaction rate by 40%.
-
Byproducts: Isocaryophyllene (20–25%) under nitrogen atmosphere.
Comparative Analysis of Acid Catalysts
A study comparing four acids for β-caryophyllene epoxidation reported the following yields:
| Acid | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Formic acid | 86.47 | 6 | 25 |
| 3-Chloroperbenzoic acid | 81.47 | 2 | 0 |
| Acetic anhydride | 77.04 | 4 | 40 |
| Acetic acid | 75.33 | 8 | 60 |
Formic acid’s superior performance correlates with its higher acidity (pKa = 3.75), which stabilizes the transition state. However, acetic acid systems are preferred industrially due to lower cost and easier handling.
Solvent and Temperature Effects on Epoxide Stability
Post-synthesis crystallization in ethanol at −4°C achieves 99% purity by removing α-cubebene contaminants. Elevated temperatures (>60°C) promote epoxide ring-opening, forming aldehydes and ketones.
Industrial-Scale Production Considerations
The patented sodium bicarbonate-catalyzed method exemplifies scalable production:
Chemical Reactions Analysis
Types of Reactions: Caryophyllene epoxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to caryophyllene or other reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, polar aprotic solvents.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles, acidic or basic conditions.
Major Products:
Oxidation: Hydroperoxides, other oxidized derivatives.
Reduction: Caryophyllene, reduced derivatives.
Substitution: Various substituted caryophyllene derivatives.
Scientific Research Applications
Anticancer Properties
Caryophyllene epoxide has demonstrated notable anticancer activities across various studies. Its mechanisms of action involve the modulation of cellular pathways that influence cancer cell growth and apoptosis.
- Mechanism of Action : this compound interacts with cannabinoid receptor type 2 (CB2), which is linked to its anticancer effects. Research indicates that it can enhance the efficacy of traditional chemotherapeutic agents by increasing their intracellular concentrations .
- Case Studies :
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that make it a candidate for treating inflammatory diseases.
- Synergistic Effects : Research has shown that when combined with other analgesics like paracetamol, this compound enhances pain relief while protecting gastric mucosa from damage . This combination therapy approach suggests potential clinical applications in pain management.
- Mechanisms : The compound inhibits pro-inflammatory cytokines and reduces oxidative stress markers, contributing to its anti-inflammatory effects .
Drug Delivery Systems
Recent advancements have explored the use of this compound in drug delivery systems, particularly for enhancing transdermal absorption.
- Transethosomal Formulations : A study focused on designing transethosomal systems incorporating this compound aimed at improving topical delivery and analgesic activity. This formulation enhances skin permeability and provides sustained release of therapeutic agents .
Additional Applications
Beyond its medicinal uses, this compound is being investigated for other applications:
- Antimicrobial Activity : Some studies suggest that this compound possesses antimicrobial properties, which could be beneficial in developing natural preservatives or treatments for infections .
- Flavoring and Fragrance Industry : As a natural compound found in essential oils, it is also used in flavoring and fragrance formulations due to its pleasant aroma .
Mechanism of Action
Caryophyllene epoxide exerts its effects through various molecular targets and pathways. It is known to interact with cannabinoid receptors, particularly type 2 receptors (CB2-R), leading to anti-inflammatory effects . The compound also inhibits the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), reducing the production of inflammatory mediators . Additionally, this compound has been shown to modulate oxidative stress pathways, providing neuroprotective effects .
Comparison with Similar Compounds
Caryophyllene epoxide shares structural and functional similarities with other sesquiterpenes and their oxidized derivatives. Below is a detailed comparison:
Structural and Functional Comparisons
Key Compounds :
β-Caryophyllene (C15H24): The precursor to this compound, lacking the epoxide group.
Humulene Epoxide II (C15H24O): A structural analog with a similar epoxide group but distinct macrocyclic arrangement.
cis-Piperitone Epoxide (C10H16O): A monoterpene epoxide found in Mentha longifolia chemotypes .
α-Humulene Epoxide II (C15H24O): Co-occurs with this compound in EOs but differs in ring substitution .
Table 1: Structural and Functional Properties
Cytotoxicity and Anticancer Activity
- This compound vs. β-Caryophyllene: In HepG2 cells, both compounds show similar cytotoxicity (IC50 ~125 µM) after 24-hour exposure. However, β-caryophyllene becomes 1.3-fold more potent after 48–72 hours . In Caco-2 cells, this compound is significantly more cytotoxic, likely due to its epoxide-mediated covalent binding to cellular targets .
Table 2: Cytotoxicity Profiles
| Cell Line | This compound (IC50, µM) | β-Caryophyllene (IC50, µM) | Reference |
|---|---|---|---|
| HepG2 (24 h) | 125 | 125 | |
| HepG2 (72 h) | 125 | 95 | |
| Caco-2 | 75 | 150 |
Enzymatic Interactions
- Aldose Reductase Inhibition : this compound binds to aldose reductase (binding score: −9.0 kcal/mol) via interactions with Lys262 and Arg268, comparable to the inhibitor epalrestat .
- Butyrylcholinesterase (BChE) : Exhibits moderate inhibition, while β-caryophyllene lacks significant activity .
Occurrence in Natural Sources
Biological Activity
Caryophyllene epoxide (Caryophyllene oxide, CO) is a bicyclic sesquiterpene derived from β-caryophyllene, which is commonly found in various essential oils, particularly from plants like Cannabis sativa and black pepper. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. It is characterized by a bicyclic structure with an epoxide functional group that enhances its reactivity and interaction with biological targets.
1. Anticancer Activity
This compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of signaling pathways involved in cancer progression.
Case Study: Anticancer Effects on Prostate Cancer Cells
A study demonstrated that this compound reduced the viability of PC-3 prostate cancer cells by inducing apoptosis and altering key signaling pathways such as PI3K/AKT/mTOR. Specifically, it was found to increase the expression of tumor suppressor proteins like p53 while decreasing pro-cancer proteins such as cyclin D1 and COX-2 .
2. Anti-inflammatory Properties
This compound has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators:
- Inhibition of Nitric Oxide Production : It reduces inducible nitric oxide synthase (iNOS) expression.
- Reduction of Cytokine Release : It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6.
This makes this compound a potential therapeutic agent for inflammatory diseases .
3. Antimicrobial Activity
This compound displays antimicrobial properties against various pathogens:
- Antibacterial Effects : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus.
- Antifungal Effects : Research indicates it can inhibit fungal growth, making it a candidate for treating fungal infections .
Table 1: Minimum Inhibitory Concentration (MIC) Values for this compound
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 3 |
| Escherichia coli | 10 |
| Candida albicans | 5 |
4. Antioxidant Activity
This compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress:
- Radical Scavenging Activity : It has been evaluated using DPPH and FRAP assays, showing significant radical scavenging capabilities .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) DPPH | IC50 (µM) FRAP |
|---|---|---|
| This compound | 1.25 ± 0.06 | 3.23 ± 0.07 |
| Ascorbic Acid | 1.5 ± 0.03 | 3.8 ± 0.4 |
Q & A
Q. How can researchers optimize the synthesis of Caryophyllene epoxide to achieve high yield and selectivity?
Methodological Answer: this compound is synthesized via catalytic epoxidation of β-caryophyllene using hydrogen peroxide (H₂O₂) and phase-transfer catalysts. Key parameters include:
- Catalyst : Peroxyphosphotungstomolybdate cetylpyridinium (Cat-PMo₂W₂O₂₄) enhances reaction efficiency .
- Solvent : Ethyl acetate enables a liquid-liquid-solid phase system, facilitating catalyst recovery .
- Temperature : Optimal at 35°C to balance reaction rate and selectivity .
- Molar Ratio : A H₂O₂-to-β-caryophyllene ratio of 1.78:1 maximizes conversion (98.1%) and selectivity (98.4%) .
| Parameter | Optimal Condition | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst Loading | 1.07% (w/w) | Enhances epoxidation rate |
| Reaction Time | 2.5 hours | Minimizes side reactions |
| Solvent Volume | 5 mL per 2.80g substrate | Maintains phase separation |
Q. What analytical methods are recommended for quantifying this compound and verifying purity?
Methodological Answer:
- GC-MS : Baseline separation of Caryophyllene (Car) and Caryophyllene oxide (CarO) is achieved using non-polar columns (e.g., DB-5MS) with retention indices (I1: 1668 for CarO) .
- NMR : ¹H and ¹³C NMR confirm structural identity (e.g., epoxide proton signals at δ 3.0–3.5 ppm) .
- Retention Ratios : Use 2D-GC×GC-TOFMS for isomer discrimination (e.g., CarO R2: 1.579 vs. humulene epoxide II R2: 1.611) .
Q. How can this compound be isolated from plant matrices with minimal degradation?
Methodological Answer:
- Extraction : Hydrodistillation at controlled temperatures (80–100°C) preserves terpene integrity .
- Fractional Distillation : Post-extraction, vacuum fractionation isolates CarO with >95% purity .
- Storage : Store in amber vials at −20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. What reaction mechanisms govern the stereoselective formation of this compound?
Methodological Answer: Epoxidation occurs via electrophilic addition of peracids or H₂O₂-activated catalysts to the β-caryophyllene exocyclic double bond. The (1R,4R,6R,10S) stereochemistry arises from:
- Stereoelectronic Effects : Electron-rich double bonds favor epoxide formation at specific carbons .
- Catalyst-Substrate Interactions : Phase-transfer catalysts stabilize transition states, reducing energy barriers .
- Acid-Catalyzed Rearrangements : Post-epoxidation, acid conditions may induce carbocation rearrangements, altering stereochemistry .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer: Discrepancies in antimicrobial or anti-inflammatory activity (e.g., varying MIC values in Psidium myrsinites vs. Salvia aethiopis) arise from:
- Source Variability : Plant genotype and extraction methods affect compound ratios (e.g., CarO ranges from 1.7% to 30% in essential oils) .
- Assay Conditions : Standardize bioassays using CLSI guidelines for MIC determination and include positive controls (e.g., ampicillin) .
- Synergistic Effects : Co-occurring terpenes (e.g., α-humulene) may modulate CarO activity .
Q. What strategies are effective for studying the environmental stability of this compound?
Methodological Answer:
- Aging Studies : Monitor CarO degradation in controlled UV/ozone chambers, tracking the CarO/Car ratio via GC .
- Atmospheric Reactivity : Use proton-transfer-reaction mass spectrometry (PTR-MS) to quantify CarO oxidation products (e.g., hydroxy derivatives) .
- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-lives under varying humidity/temperature .
Q. How can the stereochemical configuration of this compound be unequivocally determined?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., P2₁ space group for (1R,4R,6R,10S)-CarO) .
- Chiral Chromatography : Employ β-cyclodextrin columns to separate enantiomers .
- Optical Rotation : Compare experimental values ([α]ᴅ²⁵ = −15.6°) with literature data .
Data Contradiction Analysis
Q. Why do phytochemical studies report variable this compound concentrations in essential oils?
Methodological Resolution:
- Geographic Variation : Plant chemotypes differ across regions (e.g., Vitex trifolia CarO: 38.36% vs. Vitex leucoxylon: 6.13%) .
- Extraction Artifacts : Prolonged hydrodistillation (>3 hours) oxidizes Car to CarO, skewing ratios .
- Analytical Calibration : Use internal standards (e.g., n-alkanes) to normalize GC-MS peak areas .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
